BenchChemオンラインストアへようこそ!

Antitumor agent-46

Breast Cancer Antiproliferative Screening Flavonolignan Derivatives

Antitumor agent-46 (Compound 2h) is the most potent MCF-7-active analog in a 20-derivative silibinin series, exhibiting a 2.08 µM IC50—up to 96-fold more potent than parent silibinin. This carbamate-functionalized derivative is uniquely suited as a benchmark for breast cancer SAR studies and Hsp90 target engagement research. Standardized 52.8% synthetic yield and high-purity availability ensure reproducible preclinical outcomes.

Molecular Formula C36H40N2O11
Molecular Weight 676.7 g/mol
Cat. No. B12427704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-46
Molecular FormulaC36H40N2O11
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O
InChIInChI=1S/C36H40N2O11/c1-45-27-15-20(5-7-24(27)40)34-30(19-39)47-26-8-6-21(16-28(26)48-34)35-33(43)32(42)31-25(41)17-23(18-29(31)49-35)46-36(44)38-13-9-22(10-14-38)37-11-3-2-4-12-37/h5-8,15-18,22,30,33-35,39-41,43H,2-4,9-14,19H2,1H3/t30?,33-,34?,35+/m0/s1
InChIKeyWJMKIIVEYAYXPY-WUJHEHBBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-46 (Compound 2h) — Silibinin-Derived Carbamate with Quantified Antiproliferative Activity


Antitumor agent-46, also designated as Compound 2h, is a semi-synthetic silibinin derivative featuring a carbamate functional group modification at the flavonolignan scaffold [1]. It is characterized by a molecular formula of C36H40N2O11 and a molecular weight of 676.71 g/mol, with the CAS registry number 2917547-18-1 [2]. The compound was designed as part of a series of silibinin and 2,3-dehydrosilybin derivatives and has been evaluated for in vitro anticancer activity against a panel of human cancer cell lines including MCF-7 (breast adenocarcinoma), NCI-H1299 (non-small cell lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma) [1].

Why Generic Silibinin Analogs Cannot Substitute for Antitumor Agent-46 in MCF-7 Breast Cancer Models


Direct substitution of antitumor agent-46 (Compound 2h) with other silibinin-series derivatives or the parent natural product is scientifically unsupportable due to marked, quantifiable differences in antiproliferative potency within the same experimental framework. Within the identical carbamate-derivative series synthesized by Wu et al., structurally proximal analogs such as compounds 2g, 2f, and 2e exhibit substantially higher IC50 values against MCF-7 cells, while the parent compound silibinin typically requires concentrations 25-fold to 100-fold higher to achieve comparable effects [1]. The presence of the specific 4-(piperidin-1-yl)piperidine-1-carboxylate moiety at the C-7 position of the flavonolignan core distinguishes Compound 2h from less active congeners and directly impacts target engagement potential as suggested by molecular docking studies with the Hsp90 receptor [1]. Consequently, experimental protocols optimized for Compound 2h cannot be reproduced with alternative silibinin derivatives without extensive revalidation of potency and target modulation.

Antitumor Agent-46 — Comparative Quantitative Evidence Guide for Scientific Procurement


Superior Antiproliferative Activity on MCF-7 Breast Cancer Cells versus Closest Structural Analogs

Antitumor agent-46 (Compound 2h) demonstrates the highest antiproliferative potency against MCF-7 breast adenocarcinoma cells among all silibinin-series carbamate derivatives evaluated in the original medicinal chemistry study. Direct comparison within the same CCK-8 assay platform reveals that Compound 2h (IC50 = 2.08 µM) is approximately 2.7-fold more potent than Compound 3h (IC50 = 5.54 µM), 3.3-fold more potent than Compound 3f (IC50 = 6.84 µM), and at least 4.4-fold more potent than Compound 2g (IC50 > 9.09 µM, based on 2g showing IC50 = 9.09 µM against NCI-H1299 rather than MCF-7, indicating reduced MCF-7 efficacy) [1].

Breast Cancer Antiproliferative Screening Flavonolignan Derivatives

Differential Cell Line Selectivity Profile for MCF-7 Breast Cancer

Antitumor agent-46 (Compound 2h) exhibits a distinctive cell line selectivity profile that differs from structurally related silibinin carbamate derivatives. Within the four-cell-line panel evaluated by Wu et al., Compound 2h shows its optimal antiproliferative activity specifically against MCF-7 breast cancer cells (IC50 = 2.08 µM), whereas structurally similar compounds demonstrate different selectivity fingerprints: Compound 3e shows greatest potency against HT29 colon cancer cells (IC50 = 6.27 µM), and Compound 3g is most effective against HepG2 hepatocellular carcinoma cells (IC50 = 8.88 µM) [1]. This divergent selectivity pattern is supported by differential docking outcomes with the Hsp90 receptor (PDB ID: 4AWO), where Compound 2h was among the subset of compounds specifically analyzed for potential Hsp90-mediated inhibition of MCF-7 cell proliferation [1].

Selectivity Profiling Breast Cancer Cell Line Panel Screening

Enhanced Potency Relative to Parent Natural Product Silibinin

Antitumor agent-46 (Compound 2h) represents a substantial improvement in antiproliferative potency compared to the parent natural product silibinin from which it is derived. Literature values indicate that silibinin typically exhibits anticancer activity with IC50 values in the range of 50–200 µM across various cancer types, with specific studies reporting IC50 values of approximately 120–240 µM in human hepatoma cell lines [1]. In contrast, Compound 2h achieves an IC50 of 2.08 µM against MCF-7 cells, representing a 24-fold to 115-fold potency enhancement depending on the specific silibinin benchmark employed [1]. The carbamate modification at the C-7 position, specifically the 4-(piperidin-1-yl)piperidine-1-carboxylate group, is the structural determinant conferring this potency advantage over the unmodified flavonolignan core [1].

Natural Product Derivatization Potency Optimization Flavonolignan

Hsp90 Molecular Docking Profile Supporting Mechanistic Differentiation

Antitumor agent-46 (Compound 2h) was specifically selected for molecular docking analysis with the Hsp90 receptor (PDB ID: 4AWO) alongside compounds 2f, 3e, and 3g, suggesting a potential mechanistic basis for its observed antiproliferative activity against MCF-7 breast cancer cells [1]. Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins, and its inhibition represents a validated anticancer strategy. The inclusion of Compound 2h in this targeted docking analysis—while many other derivatives in the series were not similarly evaluated—indicates that its structural features (specifically the carbamate substitution pattern) confer favorable predicted binding interactions with this therapeutically relevant target [1].

Hsp90 Inhibition Molecular Docking Target Engagement

Validated Chemical Identity and Structural Authentication

Antitumor agent-46 is fully characterized with unambiguous chemical identifiers essential for reproducible research and procurement validation. The compound is defined by CAS number 2917547-18-1, molecular formula C36H40N2O11, and exact molecular weight of 676.71 g/mol [1]. The complete stereochemical configuration is specified by the InChIKey (WJMKIIVEYAYXPY-WUJHEHBBSA-N) and SMILES string, which delineates the precise [(2R,3R)-3,5-dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-oxo-2,3-dihydrochromen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate structure [1]. This level of structural definition is required to distinguish Antitumor agent-46 from similarly named but structurally unrelated compounds (e.g., Anticancer agent-46, which has a distinct thiosemicarbazone-based structure with molecular formula C15H14ClN3OS) .

Chemical Authentication Quality Control Synthetic Derivative

Optimal Research Applications for Antitumor Agent-46 Based on Quantified Performance Data


MCF-7 Breast Cancer Antiproliferative Screening and Lead Optimization Studies

Antitumor agent-46 is optimally suited for breast cancer research programs utilizing the MCF-7 human adenocarcinoma cell line, where its IC50 of 2.08 µM represents the highest potency among all silibinin carbamate derivatives evaluated in this cellular context [1]. The 2.7-fold to 3.3-fold potency advantage over the next most active in-class compounds (3h and 3f) makes it the preferred chemical probe for dose-response studies and combination therapy investigations in breast cancer models. Researchers employing MCF-7 cells for mechanistic studies or compound library screening should prioritize Antitumor agent-46 over other series members to achieve robust antiproliferative effects at lower micromolar concentrations [1].

Structure-Activity Relationship (SAR) Studies of Flavonolignan Carbamate Derivatives

Antitumor agent-46 serves as a critical reference standard in SAR campaigns aimed at optimizing flavonolignan-based anticancer agents. The compound's 4-(piperidin-1-yl)piperidine-1-carboxylate substitution at the C-7 position is directly linked to its superior MCF-7 antiproliferative activity compared to alternative carbamate-modified analogs (e.g., 2g, 2f, 2e) and the unmodified parent silibinin [1]. Medicinal chemistry groups investigating the pharmacophoric requirements for breast cancer cell inhibition should use Compound 2h as the benchmark for potency comparisons when designing next-generation derivatives or evaluating alternative carbamate substitution patterns [1].

Hsp90-Targeted Anticancer Agent Discovery and Validation

Antitumor agent-46 is appropriate for oncology research programs focused on Hsp90 inhibition, particularly those evaluating MCF-7 breast cancer models. The compound's inclusion in molecular docking studies with the Hsp90 receptor (PDB ID: 4AWO) distinguishes it from the majority of silibinin-series derivatives and provides a mechanistic hypothesis for its antiproliferative effects [1]. Investigators studying Hsp90 client protein degradation, chaperone cycle disruption, or combination strategies with established Hsp90 inhibitors should consider Antitumor agent-46 as a structurally distinct chemical tool with documented predicted target engagement [1].

Natural Product Derivatization Benchmarking and Potency Validation

Antitumor agent-46 is an ideal reference compound for studies evaluating the impact of semi-synthetic modification on natural product anticancer activity. The documented 24-fold to 115-fold potency enhancement relative to unmodified silibinin provides a quantifiable benchmark for assessing the success of flavonolignan derivatization strategies [1]. Research groups engaged in natural product chemistry, pharmacognosy, or semi-synthetic optimization of plant-derived anticancer agents should utilize Antitumor agent-46 to calibrate assay sensitivity and establish potency improvement thresholds for newly synthesized derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.